Cas no 501009-14-9 (5-Bromo-2,3-dichlorobenzoic acid)
5-Bromo-2,3-dichlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2,3-dichlorobenzoic acid
- NSC190705
- 5-Bromo-2,3-dichlorobenzoic acid
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- Inchi: 1S/C7H3BrCl2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
- InChI Key: UEIAMAMGNCIAPZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C(=O)O)C=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 3.4
- Topological Polar Surface Area: 37.3
5-Bromo-2,3-dichlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018674-250mg |
5-Bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A013018674-500mg |
5-Bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A013018674-1g |
5-Bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| Enamine | EN300-1726200-0.05g |
5-bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 95% | 0.05g |
$162.0 | 2023-09-20 | |
| Enamine | EN300-1726200-0.1g |
5-bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
| Enamine | EN300-1726200-0.25g |
5-bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 95% | 0.25g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1726200-0.5g |
5-bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 95% | 0.5g |
$546.0 | 2023-09-20 | |
| Enamine | EN300-1726200-1.0g |
5-bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 95% | 1g |
$699.0 | 2023-06-04 | |
| Enamine | EN300-1726200-2.5g |
5-bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 95% | 2.5g |
$1370.0 | 2023-09-20 | |
| Enamine | EN300-1726200-5.0g |
5-bromo-2,3-dichlorobenzoic acid |
501009-14-9 | 95% | 5g |
$2028.0 | 2023-06-04 |
5-Bromo-2,3-dichlorobenzoic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 5-Bromo-2,3-dichlorobenzoic acid
Professional Introduction to 5-Bromo-2,3-dichlorobenzoic Acid (CAS No. 501009-14-9)
5-Bromo-2,3-dichlorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 501009-14-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzoic acid derivative features a unique structural motif comprising bromine and chlorine substituents at the 5th, 2nd, and 3rd positions of the benzene ring, respectively. Such a configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The significance of 5-Bromo-2,3-dichlorobenzoic acid lies in its versatility as a building block for more complex chemical entities. Its halogenated aromatic ring system allows for further functionalization through nucleophilic aromatic substitution, cross-coupling reactions, or other organic transformations, enabling the development of novel compounds with tailored biological activities. In recent years, there has been a surge in research focusing on halogenated benzoic acids due to their potential as pharmacophores in drug discovery.
One of the most compelling aspects of 5-Bromo-2,3-dichlorobenzoic acid is its role in the synthesis of pharmacologically active agents. For instance, studies have demonstrated its utility in constructing analogs of known therapeutic compounds that exhibit enhanced efficacy or reduced side effects. The bromine and chlorine atoms serve as handles for medicinal chemists to modulate electronic and steric properties, thereby fine-tuning the interactions between the molecule and biological targets.
Recent advancements in computational chemistry have further highlighted the importance of 5-Bromo-2,3-dichlorobenzoic acid. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with specific binding affinities to target proteins or enzymes involved in disease pathways. Such computational insights have accelerated the discovery process by predicting optimal modifications before experimental synthesis.
The pharmaceutical industry has also shown interest in 5-Bromo-2,3-dichlorobenzoic acid due to its potential applications in developing antimicrobial and anticancer agents. The halogenated aromatic system is known to disrupt bacterial cell walls or interfere with DNA replication in cancer cells, making it an attractive feature for therapeutic intervention. Several research groups have reported promising results using derivatives of this compound in preclinical studies.
In addition to its pharmaceutical applications, 5-Bromo-2,3-dichlorobenzoic acid has found utility in materials science. Its ability to undergo selective functionalization makes it a candidate for designing organic semiconductors or liquid crystals. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of 5-Bromo-2,3-dichlorobenzoic acid typically involves multi-step organic reactions starting from commercially available precursors like benzoic acid. Key steps include bromination followed by chlorination at specific positions on the benzene ring. The choice of reagents and reaction conditions is critical to achieving high yields and purity, which are essential for downstream applications.
Quality control plays a pivotal role in ensuring the efficacy of 5-Bromo-2,3-dichlorobenzoic acid when used in pharmaceutical or industrial settings. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify its structural integrity and purity. These methods provide confidence that the compound meets the stringent requirements for use in sensitive applications.
The environmental impact of handling 5-Bromo-2,3-dichlorobenzoic acid must also be considered. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks. This includes using personal protective equipment (PPE) such as gloves and goggles when handling the compound in laboratory settings.
Future research directions may explore novel synthetic routes to 5-Bromo-2,3-dichlorobenzoic acid that improve efficiency or sustainability. Green chemistry principles could be applied to develop processes that reduce waste or minimize energy consumption without compromising yield or quality. Such innovations would align with broader efforts to make chemical synthesis more environmentally friendly.
The economic viability of producing 5-Bromo-2,3-dichlorobenzoic acid on an industrial scale is another area of interest. Factors such as raw material costs, production scalability, and regulatory compliance influence its market competitiveness. As demand for specialized intermediates grows, optimizing manufacturing processes will be crucial for meeting industry needs while maintaining cost-effectiveness.
In conclusion,5-Bromo-2,3-dichlorobenzoic acid (CAS No. 501009-14-9) represents a versatile and valuable compound with wide-ranging applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for pharmaceutical chemists seeking to develop new drugs targeting various diseases. As research continues to uncover new uses for this compound,5-Bromo-2,3-dichlorobenzoic acid is poised to remain at the forefront of chemical innovation.
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